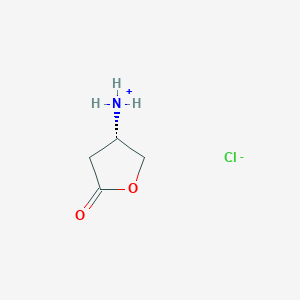
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Übersicht
Beschreibung
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the formula C10H6ClNO3 . It has a molecular weight of 223.61 .
Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl ring and a carboxylic acid group . The isoxazole ring contains an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a solid compound with a melting point of 200.0 °C . It has a molecular weight of 223.61 and a formula of C10H6ClNO3 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Isoxazole compounds, including “5-(4-Chlorophenyl)isoxazole-3-carboxylic acid”, are widely recognized in drug discovery research for their diverse biological activities. They serve as crucial moieties in the development of drugs with anticancer properties, acting as potential HDAC inhibitors, and showing antioxidant, antibacterial, and antimicrobial activity. The isoxazole scaffold is a core structure found in many drugs, such as antibiotics (sulfamethoxazole), GABAA receptor agonists (muscimol), neurotoxins (ibotenic acid), COX2 inhibitors (parecoxib), and immunosuppressant agents (leflunomide) .
Proteomics Research
“5-(4-Chlorophenyl)isoxazole-3-carboxylic acid” is available for purchase as a product for proteomics research. This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular formula (C10H6ClNO3) and molecular weight (223.61) suggest its utility in various proteomic applications .
Computational Chemistry
The compound is also relevant in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations that are crucial for understanding molecular interactions and dynamics .
Synthetic Chemistry
In synthetic chemistry, isoxazole compounds are intermediates in the synthesis of various derivatives. For example, they can be treated with different commercially available substituted phenyl isocyanates to provide urea derivatives under specific conditions .
Safety and Hazards
Wirkmechanismus
Mode of Action
The exact mode of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is not clearly understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid are not well-documented. It is likely that the compound influences several pathways, given its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTZVRLESCICCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360696 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
CAS RN |
33282-22-3 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)


![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)







![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B175637.png)

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)